
N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene backbone, which is a polycyclic aromatic hydrocarbon. The presence of the fluorenyl group in the structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine typically involves the reaction of 9H-fluorene with ethylamine under specific conditions. The process begins with the formation of a fluorenylmethyl intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial production process is optimized to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorenylmethylamine derivatives.
Substitution: The fluorenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include fluorenone derivatives, fluorenylmethylamine derivatives, and substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine involves its interaction with specific molecular targets and pathways. The fluorenyl group allows the compound to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-((9H-fluoren-9-yl)Methyl)-N-methylethanaMine
- N-((9H-fluoren-9-yl)Methyl)-N-propylethanaMine
- N-((9H-fluoren-9-yl)Methyl)-N-butylethanaMine
Comparison: N-((9H-fluoren-9-yl)Methyl)-N-ethylethanaMine is unique due to its specific ethylamine substitution, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
2733516-71-5 |
|---|---|
Molekularformel |
C18H21N |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
N-ethyl-N-(9H-fluoren-9-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H21N/c1-3-19(4-2)13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
FWMZVLYLIUDROR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


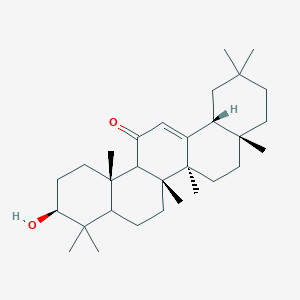
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
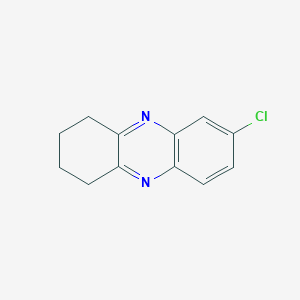
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
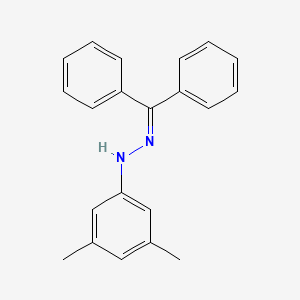
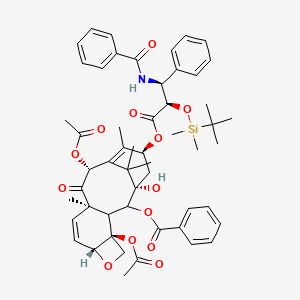
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

amine](/img/structure/B14116601.png)
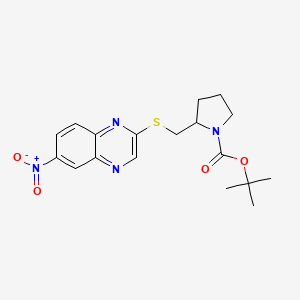
![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
